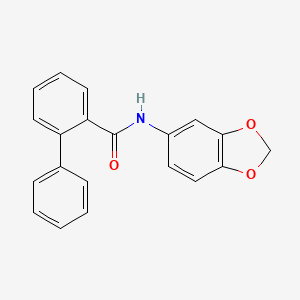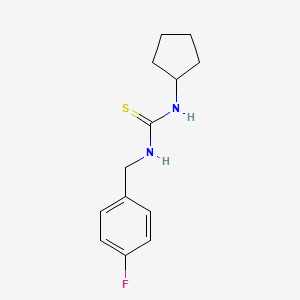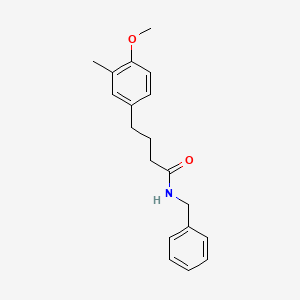
3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione, also known as PD-153035, is a small molecule tyrosine kinase inhibitor. It has been extensively studied for its potential use in cancer treatment, specifically in targeting the epidermal growth factor receptor (EGFR) pathway. In
Mecanismo De Acción
3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione binds to the ATP-binding site of the EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling proteins. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione specifically targets the EGFR pathway, which is frequently overexpressed or mutated in various types of cancer.
Biochemical and Physiological Effects
3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has been shown to have a potent inhibitory effect on the EGFR pathway, leading to a decrease in cell proliferation and an increase in apoptosis. It has also been shown to inhibit angiogenesis, which is important for the growth and spread of tumors. 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has been evaluated for its toxicity and pharmacokinetic properties, showing a favorable safety profile and good bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione is a well-characterized small molecule inhibitor that has been extensively studied in preclinical and clinical settings. It has a high potency and specificity for the EGFR tyrosine kinase, making it an attractive target for cancer treatment. However, 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has some limitations for lab experiments, such as its solubility and stability in aqueous solutions. It also requires careful handling due to its potential toxicity.
Direcciones Futuras
For research include the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapies with other targeted agents or immunotherapies. 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione may also have potential for the treatment of other diseases, such as inflammatory disorders or neurological disorders.
Conclusion
In conclusion, 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione is a small molecule tyrosine kinase inhibitor that has shown promising results in cancer treatment. It specifically targets the EGFR pathway, leading to a decrease in cell proliferation, induction of apoptosis, and suppression of angiogenesis. 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential use in cancer treatment, and future research may lead to the development of more effective therapies.
Métodos De Síntesis
3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a quinazoline ring system, followed by the introduction of the cyclohexyl and propynyl groups. The final product is obtained through purification and isolation steps. The synthesis of 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has been optimized over the years, resulting in higher yields and purity.
Aplicaciones Científicas De Investigación
3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential use in cancer treatment. It acts as a competitive inhibitor of the EGFR tyrosine kinase, blocking downstream signaling pathways that are involved in cell proliferation, differentiation, and survival. 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has shown promising results in preclinical studies, inhibiting the growth of various cancer cell lines and tumor xenografts. It has also been evaluated in clinical trials for the treatment of non-small cell lung cancer and head and neck cancer.
Propiedades
IUPAC Name |
3-cyclohexyl-1-prop-2-ynylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-2-12-18-15-11-7-6-10-14(15)16(20)19(17(18)21)13-8-4-3-5-9-13/h1,6-7,10-11,13H,3-5,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNKMQTXYNJEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C(=O)N(C1=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-1-(prop-2-yn-1-yl)quinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5765026.png)
![methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate](/img/structure/B5765030.png)
![4-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5765031.png)



![5,6-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5765061.png)
![3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B5765092.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B5765107.png)

![3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5765118.png)


![2-(N-butylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5765128.png)